molecular formula C17H18N6O2S B2942955 N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide CAS No. 2380192-36-7

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide

Cat. No.: B2942955
CAS No.: 2380192-36-7
M. Wt: 370.43
InChI Key: GOZGYYSTUXYHEA-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique structure, which includes a phenylpyridazinyl group, an azetidinyl group, and an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the phenylpyridazinyl intermediate, which is then coupled with an azetidinyl derivative. The final step involves the introduction of the imidazole sulfonamide group under controlled conditions. Common reagents used in these reactions include organolithium compounds, sulfonyl chlorides, and various catalysts to facilitate the coupling and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

Compared to similar compounds, N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-4-sulfonamide exhibits unique structural features that enhance its reactivity and specificity. For instance, the presence of the imidazole sulfonamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties. Additionally, its phenylpyridazinyl group contributes to its stability and bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-22(26(24,25)17-9-18-12-19-17)14-10-23(11-14)16-8-7-15(20-21-16)13-5-3-2-4-6-13/h2-9,12,14H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZGYYSTUXYHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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